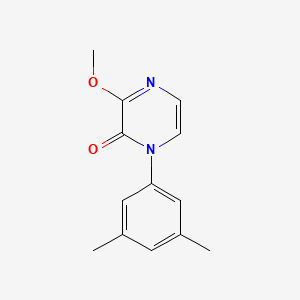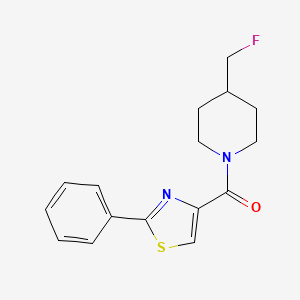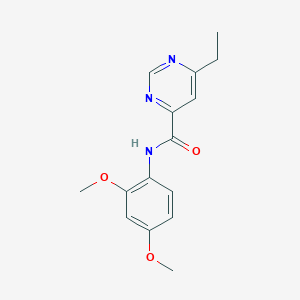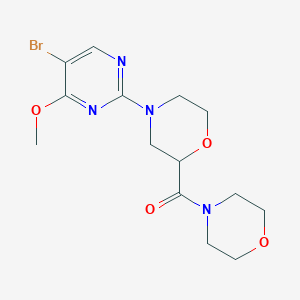
1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound with a unique structure that includes a pyrazinone core substituted with a 3,5-dimethylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the reaction of 3,5-dimethylphenyl hydrazine with an appropriate methoxy-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazinone ring. Common reagents used in this synthesis include hydrazine derivatives, methoxy ketones, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazinone core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone core .
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
Diaminotriazine derivatives: Compounds with 3,5-dimethylphenyl groups that exhibit unique glass-forming properties due to hydrogen bonding.
Uniqueness
1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrazinone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-10(2)8-11(7-9)15-5-4-14-12(17-3)13(15)16/h4-8H,1-3H3 |
InChI Key |
QHRKGWQPFWJYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one](/img/structure/B12234276.png)
![3-(2-Methoxyethyl)-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12234284.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B12234287.png)

![4-(1H-pyrazol-1-yl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12234296.png)
![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B12234304.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine](/img/structure/B12234310.png)

![2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234318.png)
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12234330.png)
![3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B12234331.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12234337.png)


